Glycerol dehydrogenase

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glycerol dehydrogenase is an enzyme in the oxidoreductase family that catalyzes the oxidation of glycerol to form glycerone (dihydroxyacetone) using NAD+ as a cofactor . This enzyme plays a crucial role in anaerobic glycerol metabolism and has been isolated from various bacteria, including Enterobacter aerogenes, Klebsiella aerogenes, Streptococcus faecalis, Erwinia aeroidea, Bacillus megaterium, and Bacillus stearothermophilus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol dehydrogenase can be prepared through recombinant DNA technology, where the gene encoding the enzyme is cloned and expressed in a suitable host organism such as Escherichia coli . The enzyme is then purified using techniques like ammonium sulfate fractionation and DEAE-Sephacel column chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms. The fermentation broth is subjected to cell lysis, and the enzyme is purified through a series of chromatographic steps to achieve the desired purity and activity .

Chemical Reactions Analysis

Types of Reactions

Glycerol dehydrogenase primarily undergoes oxidation reactions. It catalyzes the oxidation of glycerol to glycerone (dihydroxyacetone) with the concomitant reduction of NAD+ to NADH .

Common Reagents and Conditions

The enzyme requires NAD+ as a cofactor for its catalytic activity. The reaction conditions typically involve a pH range of 10.0 to 10.5 and a temperature of around 25°C .

Major Products

The major product formed from the oxidation of glycerol by this compound is glycerone (dihydroxyacetone) .

Scientific Research Applications

Glycerol dehydrogenase has a wide range of applications in scientific research:

Mechanism of Action

Glycerol dehydrogenase catalyzes the oxidation of glycerol to glycerone through a base-assisted deprotonation mechanism. The enzyme’s active site contains a zinc ion that coordinates with the hydroxyl groups of glycerol, facilitating the deprotonation and subsequent oxidation . The NAD+ cofactor binds to the enzyme and accepts electrons, forming NADH in the process .

Comparison with Similar Compounds

Glycerol dehydrogenase can be compared with other dehydrogenases such as:

Alcohol dehydrogenase: Catalyzes the oxidation of alcohols to aldehydes or ketones.

Lactate dehydrogenase: Catalyzes the conversion of lactate to pyruvate.

Glucose dehydrogenase: Catalyzes the oxidation of glucose to gluconolactone.

This compound is unique in its ability to oxidize glycerol specifically under anaerobic conditions, making it particularly useful in the study of anaerobic metabolic pathways .

Properties

CAS No. |

9028-14-2 |

|---|---|

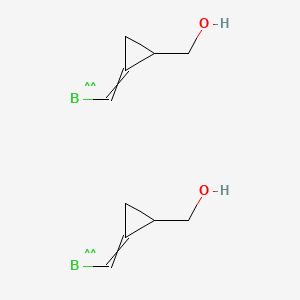

Molecular Formula |

C10H14B2O2 |

Molecular Weight |

187.8 g/mol |

InChI |

InChI=1S/2C5H7BO/c2*6-2-4-1-5(4)3-7/h2*2,5,7H,1,3H2 |

InChI Key |

WKSDAFMSFHVKON-UHFFFAOYSA-N |

Canonical SMILES |

[B]C=C1CC1CO.[B]C=C1CC1CO |

physical_description |

Light yellow powder; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate;hydrochloride](/img/structure/B13390012.png)

![N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B13390026.png)

![1-[2-(1-Carboxybutylamino)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13390036.png)

![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13390074.png)

![(3R,8S,9S,10R,13S,14S,16R,17R)-17-[(1S)-1-[(2S,5S)-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B13390086.png)

![2-[3,4-Dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-prop-1-enyl-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390090.png)

![8-[2-(3-Hydroxypent-1-enyl)-5-oxocyclopent-3-en-1-yl]octanoic acid](/img/structure/B13390092.png)